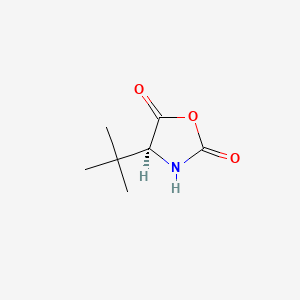

(S)-(-)-4-tert-Butyloxazolidine-2,5-dione

Description

Contextualization within Oxazolidine-2,5-dione (B1294343) Chemistry and N-Carboxyanhydride (NCA) Frameworks

(S)-(-)-4-tert-Butyloxazolidine-2,5-dione is a derivative of the non-proteinogenic amino acid L-tert-leucine. cymitquimica.comnih.govfrontiersin.org Structurally, it belongs to the family of oxazolidine-2,5-diones, which are five-membered heterocyclic rings. More specifically, this compound is classified as an α-amino acid N-Carboxyanhydride (NCA). cymitquimica.com NCAs, also known as Leuchs' anhydrides, are activated derivatives of amino acids that serve as essential monomers for the synthesis of polypeptides. frontiersin.org

The primary utility of this compound stems from its function as an NCA monomer in ring-opening polymerization (ROP). This process allows for the creation of polypeptides, which are polymers with backbones analogous to natural proteins. rsc.orgnih.gov The polymerization is initiated by nucleophiles, such as primary amines, which attack the carbonyl group of the NCA, leading to the opening of the ring and the formation of a growing polypeptide chain with the concurrent loss of carbon dioxide. frontiersin.orgrsc.org The bulky and hydrophobic tert-butyl group on the side chain, originating from the L-tert-leucine precursor, imparts unique conformational and physical properties to the resulting polypeptides. nih.gov

Below are the key properties of the compound:

| Property | Value |

| CAS Number | 62965-56-4 chemscene.com |

| Molecular Formula | C₇H₁₁NO₃ chemscene.com |

| Molecular Weight | 157.17 g/mol chemscene.com |

| Appearance | Solid cymitquimica.com |

| Synonyms | L-tert-Leucine N-carboxyanhydride, (4S)-4-tert-Butyl-1,3-oxazolidine-2,5-dione cymitquimica.com |

Historical Development and Significance of Chiral Oxazolidinone Systems in Organic Synthesis

The development of chiral auxiliaries has been a cornerstone of modern asymmetric synthesis, enabling chemists to control the stereochemical outcome of reactions to produce single enantiomers of chiral molecules. This is of paramount importance in the pharmaceutical industry, where often only one enantiomer of a drug is therapeutically active.

The concept of using a temporary chiral group to direct a stereoselective reaction was pioneered in the 1970s and 1980s. Key milestones in the development of chiral auxiliaries include:

| Year | Development | Key Contributor(s) |

| 1975 | Introduction of chiral 8-phenylmenthol as a chiral auxiliary. | E.J. Corey |

| 1980 | Introduction of chiral mandelic acid. | Barry Trost |

| Post-1980 | Popularization of chiral oxazolidinones as highly effective auxiliaries. | David A. Evans |

Chiral oxazolidinones, often referred to as Evans auxiliaries, became particularly prominent due to their high stereoselectivity in a variety of reactions, including alkylations and aldol (B89426) reactions. The general principle involves covalently attaching the chiral auxiliary to a prochiral substrate. The steric and electronic properties of the auxiliary then block one face of the molecule, forcing an incoming reagent to attack from the less hindered side. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse.

While this compound is an oxazolidinone derivative, its primary role differs from that of a traditional Evans-type auxiliary. Instead of being temporarily attached to direct a single stereoselective transformation, it serves as a chiral building block. The inherent chirality from the L-tert-leucine precursor is incorporated directly into the main chain of a new polymer during ring-opening polymerization. The parent amino acid, L-tert-leucine, is itself a valuable chiral building block used to induce asymmetry in various synthetic applications. nih.govresearchgate.netresearchgate.net

Scope and Research Trajectories Pertaining to this compound

Current research involving this compound is predominantly focused on its application as the monomer L-tert-Leucine NCA in materials science and polymer chemistry. The overarching goal is the synthesis of novel polypeptides with unique structural and functional properties conferred by the sterically demanding tert-leucine residues.

Key research trajectories include:

Controlled Ring-Opening Polymerization (ROP): A significant area of investigation is the development of controlled polymerization techniques for L-tert-Leucine NCA. Researchers explore various initiators, including primary amines and organocatalysts, to control the molecular weight, dispersity, and end-group fidelity of the resulting poly(L-tert-leucine). rsc.orgmpg.denih.gov The steric bulk of the tert-butyl group presents unique challenges and opportunities in controlling the polymerization kinetics and the secondary structure (e.g., α-helix formation) of the polypeptide.

Synthesis of Block Copolypeptides: This monomer is used to create block copolymers, where a segment of poly(L-tert-leucine) is combined with blocks of other polymerized amino acids. These materials can self-assemble into complex nanostructures, with potential applications in drug delivery and biomaterials engineering.

Biocatalytic Synthesis of the Precursor: The efficient synthesis of the parent amino acid, L-tert-leucine, is a critical and active area of research. As a non-natural amino acid, its availability is a key factor. Studies focus on developing efficient enzymatic and whole-cell biocatalytic routes for its production from simple precursors like trimethylpyruvic acid, which offers a greener alternative to classical chemical synthesis. nih.govfrontiersin.orgresearchgate.netresearchgate.net

Functional Polypeptide Materials: The incorporation of the bulky, hydrophobic tert-leucine residue into polypeptides is being explored to create materials with specific properties, such as enhanced thermal stability or the ability to form robust self-assembled structures. These materials are of interest for applications requiring structural integrity and defined hydrophobic domains.

Structure

3D Structure

Propriétés

IUPAC Name |

4-tert-butyl-1,3-oxazolidine-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-7(2,3)4-5(9)11-6(10)8-4/h4H,1-3H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDXOXRGSKKLNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1C(=O)OC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20569508, DTXSID801267732 | |

| Record name | 4-tert-Butyl-1,3-oxazolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,1-Dimethylethyl)-2,5-oxazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801267732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3981-38-2, 62965-56-4 | |

| Record name | 4-(1,1-Dimethylethyl)-2,5-oxazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3981-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butyl-1,3-oxazolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,1-Dimethylethyl)-2,5-oxazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801267732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for S 4 Tert Butyloxazolidine 2,5 Dione and Its Derivatives

Classical and Contemporary Preparative Routes to Oxazolidine-2,5-diones

The synthesis of the oxazolidine-2,5-dione (B1294343) ring system, the core structure of (S)-(-)-4-tert-Butyloxazolidine-2,5-dione, can be achieved through various classical and modern chemical strategies. These methods often involve the use of phosgene (B1210022) or its alternatives and the cyclization of amino acid precursors.

Phosgene-Based Synthesis and Alternatives

Historically, phosgene has been a primary reagent for the synthesis of N-carboxyanhydrides (NCAs), which are synonymous with oxazolidine-2,5-diones. The reaction of an amino acid with phosgene or its derivatives leads to the formation of the desired heterocyclic ring. However, due to the extreme toxicity of phosgene gas, a significant focus has been placed on developing safer alternatives.

Common substitutes for phosgene include diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate). These solid compounds are easier and safer to handle than gaseous phosgene. Another widely used alternative is carbonyldiimidazole (CDI), which is particularly effective in carbonylation reactions. Disuccinimidyl carbonate (DSC) also serves as a viable phosgene substitute. While these alternatives offer safety benefits, their reactivity can differ significantly from phosgene, sometimes necessitating harsher reaction conditions. For instance, phosgene is noted to be 170 times more reactive than triphosgene in certain reactions, allowing for milder conditions that preserve sensitive functional groups.

The choice of reagent can also impact the purification of the final product. The non-volatile nature of many phosgene substitutes can complicate their removal from the reaction mixture, often requiring additional purification steps like distillation or recrystallization. In contrast, excess gaseous phosgene can be more easily removed.

Table 1: Comparison of Phosgene and Common Phosgene Substitutes

| Reagent | Chemical Name | Physical State | Boiling Point (°C) | Melting Point (°C) |

|---|---|---|---|---|

| Phosgene | Carbonyl dichloride | Gas | 8 | -132 |

| Diphosgene | Trichloromethyl chloroformate | Liquid | 128 | N/A |

| Triphosgene | Bis(trichloromethyl) carbonate | Solid | 208 | 80 |

| CDI | Carbonyldiimidazole | Solid | N/A | 120-124 |

| DSC | Disuccinimidyl carbonate | Solid | N/A | 190 |

Source:

Cyclization Reactions from Substituted Amino Acid Precursors

A fundamental and widely employed method for synthesizing oxazolidine-2,5-diones involves the intramolecular cyclization of N-protected amino acids. A common approach is the cyclization of N-alkoxycarbonyl amino acids. This method provides a direct route to the N-carboxyanhydride (NCA) ring system.

The synthesis of this compound, also known as tert-leucine NCA, starts from the corresponding amino acid, (S)-tert-leucine. The amino group of the amino acid is typically protected, for example, as an N-benzyloxycarbonyl (Cbz) or N-tert-butoxycarbonyl (Boc) derivative. Subsequent treatment with a dehydrating agent or a reagent that facilitates cyclization, such as thionyl chloride or phosphorus pentachloride, induces the formation of the oxazolidine-2,5-dione ring.

Recent advancements have explored alternative cyclization strategies. For instance, a tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters followed by a base-catalyzed cyclization has been developed to access oxazolidine-2,4-diones, a related class of compounds. nih.gov This method utilizes atmospheric carbon dioxide and proceeds under mild, transition-metal-free conditions. nih.gov Another novel approach involves the fixation of carbon dioxide with 3-aryl-2-alkynamides to assemble oxazolidine-2,4-diones. rsc.org

Enantioselective Synthesis and Stereocontrol in the Preparation of this compound

The biological activity of many chiral molecules is highly dependent on their stereochemistry. Therefore, controlling the stereochemistry during the synthesis of this compound is of paramount importance. The primary strategy for achieving high enantiopurity in the final product is to start with an enantiomerically pure amino acid precursor, in this case, (S)-tert-leucine.

The key challenge in the synthesis of NCAs from amino acids is to prevent racemization at the α-carbon. The reaction conditions, including the choice of solvent, temperature, and reagents, must be carefully optimized to preserve the stereochemical integrity of the starting material. For instance, the use of milder phosgenating agents and lower reaction temperatures can minimize the risk of racemization.

While the primary source of stereocontrol is the chiral pool starting material, other enantioselective methods for synthesizing related oxazolidinone structures have been reported. These include asymmetric aldol (B89426) reactions followed by a modified Curtius rearrangement to yield 4,5-disubstituted oxazolidin-2-ones. mdpi.com Another example is the asymmetric ruthenium-catalyzed transfer hydrogenation of thiadiazoles to produce chiral 1,2-diamines, which can be precursors to other heterocyclic systems. nih.gov Although not directly applied to this compound, these methods highlight the ongoing research into developing novel stereocontrolled synthetic routes.

Gram-Scale and Scalable Synthesis Protocols for Research Applications

The demand for this compound in research and development necessitates the availability of robust and scalable synthetic protocols. The ability to produce this compound on a gram-scale and beyond is crucial for its application in medicinal chemistry and materials science.

The scalability of a synthesis is often determined by factors such as the cost and availability of starting materials, the safety of the reagents and reaction conditions, and the ease of purification. The use of phosgene, for instance, presents significant challenges for large-scale production due to its hazardous nature. Therefore, scalable protocols often rely on safer alternatives and efficient, one-pot procedures where possible.

Table 2: Conditions Screened for a Scalable Cyclization Reaction

| Entry | Conditions | Temperature (°C) | Base | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 4 | SOCl₂, ClCH₂CH₂Cl | rt | DABCO | 18 | 38 |

| 5 | SOCl₂, ClCH₂CH₂Cl | 50 | DBU | 12 | 59 |

| 6 | SOCl₂, THF | 0 to 50 | NaH | 18 | 60 |

| 7 | SOCl₂, 5% KOH/EtOH | 50 | KOH | 11 | 58 |

| 8 | SOCl₂, 5% KOH/MeOH | 50 | KOH | 11 | 62 |

| 10 | SOCl₂, 25% NaOMe/MeOH | 50 | NaOMe | 3 | 72 |

Source: researchgate.net

Chemical Modifications and Derivatization Strategies at the Nitrogen and Carbonyl Centers

The oxazolidine-2,5-dione scaffold offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. The nitrogen atom and the two carbonyl carbons are the primary centers for derivatization.

The nitrogen atom of the oxazolidine-2,5-dione ring is a nucleophilic site and can undergo various reactions. For instance, N-alkylation or N-acylation can be achieved by reacting the NCA with appropriate electrophiles. These modifications are crucial for introducing different functional groups and for synthesizing peptidomimetics and other complex molecules.

The carbonyl groups at the C2 and C5 positions are electrophilic and susceptible to nucleophilic attack. The C5 carbonyl is part of an anhydride (B1165640) linkage and is generally more reactive. Ring-opening reactions with nucleophiles such as alcohols, amines, and water are characteristic of NCAs. This reactivity is the basis for their use as activated amino acid monomers in the synthesis of polypeptides. The C2 carbonyl, part of a carbamate-like structure, is less reactive but can still participate in certain chemical transformations.

Derivatization strategies can also involve reactions at the C4 position, although this typically requires modification of the starting amino acid. For example, using different α-amino acids as precursors allows for the introduction of a wide variety of substituents at the C4 position of the oxazolidine-2,5-dione ring.

Fundamental Reactivity and Mechanistic Investigations of S 4 Tert Butyloxazolidine 2,5 Dione

Ring-Opening Reactions: Comprehensive Mechanistic Studies.rsc.orgillinois.edunih.gov

The ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs) like (S)-(-)-4-tert-butyloxazolidine-2,5-dione is a primary method for the synthesis of polypeptides. nih.gov The reactivity of the NCA ring is characterized by two electrophilic carbonyl carbons (C2 and C5) and two potential nucleophilic sites after deprotonation (the N-H and C-H protons), allowing for several polymerization mechanisms. nih.govmdpi.com

Anionic Ring-Opening Mechanisms (AROP).rsc.orgmdpi.comdcu.ie

Anionic ring-opening polymerization (AROP) of NCAs can proceed through two primary, and sometimes competing, pathways: the normal amine mechanism (NAM) and the activated monomer mechanism (AMM). illinois.edudcu.ie

The Normal Amine Mechanism (NAM) is initiated by nucleophiles, most commonly primary amines. rsc.orgillinois.edu The initiator attacks the C5 carbonyl of the NCA ring, leading to a ring-opened carbamic acid intermediate. This intermediate then rapidly decarboxylates to yield an amino-terminated species that continues to propagate by attacking subsequent NCA monomers. rsc.org This mechanism is considered a living polymerization under optimized conditions, allowing for the synthesis of polypeptides with controlled molecular weights and narrow polydispersity. rsc.orgdcu.ie The rate of polymerization in the NAM is typically first-order with respect to both the monomer and the initiator. The steric bulk of the N-substituent on the NCA can influence the polymerization rate, with bulkier groups leading to a slower reaction. rsc.org

The Activated Monomer Mechanism (AMM) is favored when strong, non-nucleophilic bases such as tertiary amines or metal alkoxides are used as initiators. illinois.edumdpi.comdcu.ie In this pathway, the initiator abstracts the acidic proton from the nitrogen atom of the NCA ring, generating an NCA anion. illinois.edudcu.ie This activated monomer then acts as the nucleophile, attacking the C5 carbonyl of another NCA monomer to initiate polymerization. illinois.edu The AMM is generally faster than the NAM but can lead to less control over the polymerization and broader molecular weight distributions due to potential side reactions. dcu.ie For secondary amine initiators, the polymerization can proceed via a combination of both NAM and AMM, depending on the nucleophilicity to basicity ratio of the amine. mdpi.com

A potential side reaction in amine-initiated ROP is the "carbamate mechanism," where the carbamic acid intermediate is deprotonated by a primary amine. The resulting carbamate (B1207046) can then react with another NCA monomer. However, this is generally considered a minor pathway in primary amine-initiated polymerizations. mdpi.com

Cationic Ring-Opening Mechanisms (CROP).chinesechemsoc.orgpku.edu.cnchemrxiv.org

While less common than anionic methods for NCAs, cationic ring-opening polymerization (CROP) represents an alternative pathway. The influence of acidic species on NCA polymerization is highly dependent on the acid's pKa. chinesechemsoc.orgchemrxiv.org Strong acids, such as trifluoroacetic acid, can completely inhibit polymerization by protonating the propagating amino groups. chinesechemsoc.orgchemrxiv.org

Conversely, weaker acids, like acetic acid, have been shown to catalyze and accelerate the polymerization of NCAs. chinesechemsoc.orgchemrxiv.org This catalytic effect is attributed to a dual role of the weak acid: it can activate the NCA monomer for nucleophilic attack through hydrogen bonding while also reversibly protonating the propagating amine chain end. chinesechemsoc.org The balance between monomer activation and chain-end passivation determines whether the acid acts as a catalyst or an inhibitor. chinesechemsoc.orgchemrxiv.org This acid-assisted polymerization can exhibit controlled characteristics, leading to predictable molecular weights. chinesechemsoc.org The mechanism is thought to be analogous in some respects to the acid-promoted ROP of N-thiocarboxyanhydrides (NTAs), where the acid facilitates proton transfer and the elimination of the carbonyl sulfide (B99878) (COS) byproduct. pku.edu.cn

Coordination-Insertion Polymerization Pathways.illinois.eduresearchgate.netresearchgate.net

Transition metal complexes have been successfully employed as initiators for the controlled ROP of NCAs, proceeding via a coordination-insertion mechanism. illinois.eduresearchgate.net Organometallic initiators, such as those based on nickel, cobalt, and yttrium, offer a high degree of control over the polymerization, yielding polypeptides with predictable molecular weights and low polydispersities. illinois.eduresearchgate.netresearchgate.net

The general mechanism involves the coordination of the NCA monomer to the metal center. researchgate.net For some systems, this is followed by an oxidative addition of the metal into the anhydride (B1165640) bond of the NCA, forming a metallacyclic intermediate. dcu.ie The propagation then occurs through the nucleophilic attack of a coordinated amido species on the C5 carbonyl of an incoming NCA monomer, with subsequent decarboxylation. researchgate.net This process allows for the controlled, chain-growth polymerization of NCAs. illinois.edu

The use of transition metal initiators can circumvent some of the side reactions associated with anionic polymerizations, leading to well-defined block copolypeptides. illinois.edu However, a potential drawback is the presence of residual metal in the final polymer. dcu.ie

Stereoselective Transformations Facilitated by the Oxazolidine-2,5-dione (B1294343) Moiety.

The inherent chirality of this compound, derived from the corresponding amino acid, makes it a valuable building block in asymmetric synthesis. The oxazolidine-2,5-dione ring can act as a chiral auxiliary, directing the stereochemical outcome of reactions at or adjacent to the ring.

While the primary use of chiral NCAs is the synthesis of stereoregular polypeptides, the oxazolidinone framework, a related structure, is a well-established chiral auxiliary in a variety of stereoselective transformations. nih.gov For instance, the sulfinyl group, which can be part of a heterocyclic system, is recognized for its ability to induce high levels of asymmetry in chemical reactions due to its configurational stability and ease of introduction and removal. nih.gov By analogy, the rigid, chiral environment provided by the (S)-4-tert-butyloxazolidine-2,5-dione ring can influence the facial selectivity of approaching reagents, leading to the formation of one stereoisomer in preference to others. This principle is fundamental to the synthesis of optically active compounds.

Diels-Alder Cycloaddition Reactions and Mechanistic Insight.rsc.orgnih.govmasterorganicchemistry.com

The oxazolidine-2,5-dione moiety can be incorporated into dienophiles for use in Diels-Alder reactions, a powerful tool for the construction of six-membered rings. rsc.orgmasterorganicchemistry.com The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.com The dicarbonyl system of the oxazolidine-2,5-dione acts as a strong electron-withdrawing group, activating an adjacent carbon-carbon double bond for [4+2] cycloaddition.

A study on the asymmetric Diels-Alder reaction of 3-(acyloxy)acryloyl oxazolidinones with cyclopentadiene (B3395910) highlights the utility of this class of compounds. rsc.org The presence of a chiral oxazolidinone auxiliary allows for high diastereoselectivity in the cycloaddition, particularly when mediated by a Lewis acid such as diethylaluminum chloride. rsc.org The Lewis acid coordinates to the carbonyl groups of the dienophile, lowering its LUMO energy and accelerating the reaction while also locking the conformation of the chiral auxiliary to effectively shield one face of the dienophile, directing the approach of the diene. rsc.org

The general mechanism for a Diels-Alder reaction is a concerted process where the diene and dienophile react through a cyclic transition state to form two new sigma bonds and one new pi bond. libretexts.org The stereochemistry of the reactants is retained in the product. libretexts.org In the context of dienophiles derived from this compound, the stereocenter at the C4 position dictates the facial selectivity of the cycloaddition.

Below is a table summarizing the results of a Lewis acid-promoted Diels-Alder reaction between a chiral 3-acryloyl oxazolidinone and cyclopentadiene, demonstrating the high diastereoselectivity achievable.

Table 1: Asymmetric Diels-Alder Reaction of Chiral Acryloyl Oxazolidinone Interactive Table: Click on headers to sort.

| Entry | Lewis Acid | Equivalents of Lewis Acid | Temperature (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) |

|---|---|---|---|---|---|

| 1 | Et2AlCl | 1.6 | -78 | 98 | >99:1 |

| 2 | SnCl4 | 1.0 | 0 | 27 | >99:1 |

| 3 | Et2AlCl | 1.5 | -78 | 70 | >99:1 |

Data derived from a study on a similar chiral oxazolidinone system. rsc.org

Nucleophilic Additions and Enolate Chemistry of the Dione System.uobabylon.edu.iqmasterorganicchemistry.comlibretexts.org

The dicarbonyl system of this compound presents two electrophilic centers at the carbonyl carbons (C2 and C5) and an acidic proton at the C4 position, flanked by both a carbonyl group and the ring oxygen.

Nucleophilic attack can occur at either of the carbonyl carbons. As discussed in the context of ring-opening polymerization (Section 3.1.1), nucleophiles such as amines preferentially attack the C5 carbonyl, leading to ring opening. rsc.org

The hydrogen at the C4 position is an α-hydrogen to the C5 carbonyl group, making it acidic and capable of being removed by a suitable base to form an enolate. masterorganicchemistry.com The acidity of protons alpha to a carbonyl group is significantly increased, and in the case of a β-dicarbonyl compound, the pKa can be in the range of 9-11. uobabylon.edu.iq While the oxazolidine-2,5-dione is not a traditional β-dicarbonyl, the electron-withdrawing effects of the two carbonyl groups and the ring oxygen are expected to enhance the acidity of the C4 proton.

The formation of an enolate at the C4 position would generate a nucleophilic center that can participate in various carbon-carbon bond-forming reactions, such as alkylations. libretexts.org The reaction of an enolate with an alkyl halide is a classic SN2 reaction. libretexts.org In the context of an unsymmetrical ketone, the choice of base and reaction conditions can control the formation of either the kinetic or thermodynamic enolate. libretexts.org For the oxazolidine-2,5-dione system, deprotonation at C4 would lead to a single enolate, which could then be reacted with various electrophiles.

The stability of the resulting enolate is enhanced by the delocalization of the negative charge onto the adjacent C5 carbonyl oxygen. masterorganicchemistry.com This enolate chemistry provides a pathway for the functionalization of the oxazolidine-2,5-dione ring at the C4 position, further expanding its synthetic utility beyond polymerization and cycloaddition reactions.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetic acid |

| Diethylaluminum chloride |

| N-carboxyanhydride (NCA) |

| N-thiocarboxyanhydride (NTA) |

| Trifluoroacetic acid |

| 3-(acyloxy)acryloyl oxazolidinone |

Asymmetric Alkylations

The asymmetric alkylation of enolates derived from N-acylated (S)-(-)-4-tert-butyloxazolidine-2,5-diones is a well-established method for the synthesis of α-substituted carboxylic acids with high enantiopurity. The process involves the deprotonation of the α-proton of the N-acyl group with a strong base, typically a lithium amide such as lithium diisopropylamide (LDA), to form a rigid lithium enolate. The geometry of this enolate is locked by chelation between the lithium cation, the enolate oxygen, and the carbonyl oxygen of the oxazolidinone ring. The tert-butyl group at the C4 position effectively blocks one face of the enolate, directing the incoming electrophile (an alkyl halide) to the opposite face, thus ensuring high diastereoselectivity. Subsequent hydrolysis of the oxazolidinone auxiliary yields the desired chiral carboxylic acid.

Table 1: Representative Data for Asymmetric Alkylation of N-Acyloxazolidinones This table is illustrative and based on general findings for similar chiral auxiliaries due to the lack of specific data for this compound.

| N-Acyl Group | Electrophile (R-X) | Base | Diastereomeric Ratio (dr) |

|---|---|---|---|

| Propionyl | Benzyl (B1604629) bromide | LDA | >95:5 |

| Acetyl | Allyl iodide | NaHMDS | >90:10 |

Michael Additions

The chiral enolates generated from N-acylated (S)-(-)-4-tert-butyloxazolidine-2,5-diones also serve as excellent nucleophiles in asymmetric Michael additions. In these conjugate addition reactions, the enolate adds to the β-position of an α,β-unsaturated carbonyl compound (the Michael acceptor), such as an enone, enoate, or nitroalkene. The stereochemical outcome is again controlled by the steric influence of the C4-tert-butyl group, which directs the approach of the Michael acceptor to the less hindered face of the enolate. This methodology provides a powerful route to the synthesis of 1,5-dicarbonyl compounds and their derivatives with high stereocontrol.

The choice of Lewis acid can significantly influence the diastereoselectivity of the Michael addition. Lewis acids can coordinate to the Michael acceptor, activating it towards nucleophilic attack and also influencing the transition state geometry.

Similar to the alkylation reactions, specific data tables for Michael additions involving N-acylated this compound are not prevalent in the reviewed literature. The following table provides a representative overview based on the expected reactivity of such systems.

Table 2: Representative Data for Asymmetric Michael Additions of N-Acyloxazolidinones This table is illustrative and based on general findings for similar chiral auxiliaries due to the lack of specific data for this compound.

| Michael Donor (from N-Acyl Group) | Michael Acceptor | Lewis Acid | Diastereomeric Ratio (dr) |

|---|---|---|---|

| Propionyl enolate | Methyl acrylate | TiCl₄ | >90:10 |

| Butyryl enolate | Cyclohexenone | Et₂AlCl | >95:5 |

Chemo- and Regioselectivity in Reactions Involving the Oxazolidine-2,5-dione Ring

The oxazolidine-2,5-dione ring itself possesses two electrophilic carbonyl groups at the C2 and C5 positions, presenting challenges and opportunities in terms of chemo- and regioselectivity. Nucleophilic attack can, in principle, occur at either carbonyl carbon.

The relative reactivity of the C2 and C5 carbonyl groups is influenced by both electronic and steric factors. The C5 carbonyl is part of an acyl-anhydride-like system, making it generally more electrophilic and susceptible to nucleophilic attack than the C2 carbonyl, which is part of a carbamate-like system. Therefore, nucleophilic attack, such as hydrolysis or aminolysis, typically occurs preferentially at the C5 position, leading to ring-opening and formation of the corresponding α-amino acid derivative. This selective ring-opening is fundamental to the utility of N-carboxyanhydrides in the synthesis of polypeptides. tandfonline.comnih.govrsc.orgmdpi.com

However, the regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions. Hard nucleophiles tend to attack the more electrophilic C5 carbonyl, while certain softer nucleophiles or specific catalytic systems might exhibit different selectivity. The steric environment around the two carbonyls, influenced by the C4 substituent, can also play a role in directing the nucleophilic attack. While detailed mechanistic studies specifically on this compound are not extensively documented in the provided search results, the general principles of reactivity for N-carboxyanhydrides provide a strong predictive framework for its behavior in such reactions. mdpi.comnih.govnih.govresearchgate.net

Applications As a Chiral Auxiliary in Asymmetric Synthesis

Diastereoselective Control in Carbon-Carbon Bond Forming Reactions

The rigid heterocyclic structure and the sterically demanding tert-butyl group of (S)-(-)-4-tert-Butyloxazolidine-2,5-dione and its derivatives, such as N-acyl-oxazolidinones, play a crucial role in directing the stereochemical outcome of carbon-carbon bond-forming reactions. By temporarily incorporating this chiral moiety onto a substrate, it is possible to control the facial selectivity of nucleophilic attack on a prochiral center.

In aldol (B89426) reactions, N-acylated (S)-4-tert-butyloxazolidin-2-ones are instrumental in achieving high diastereoselectivity. The formation of a specific enolate geometry (Z or E) is a key determinant of the stereochemical outcome, which can often be controlled by the choice of base and reaction conditions. youtube.com The Zimmerman-Traxler model provides a rationalization for the observed stereoselectivity, where the reaction proceeds through a chair-like six-membered transition state. harvard.edu In this model, the bulky tert-butyl group of the auxiliary orients the substituents to minimize steric interactions, leading to the preferential formation of one diastereomer. harvard.edulmu.de For instance, the reaction of N-propionyl-(S)-4-tert-butyloxazolidin-2-one with an aldehyde, after enolization with a suitable base like lithium diisopropylamide (LDA), typically yields the syn-aldol product with high diastereoselectivity. The precise diastereomeric ratio is influenced by the size of the R group on the ketone, with bulkier groups favoring the formation of the cis-enolate and subsequently the syn-aldol product. youtube.com

Detailed research findings on aldol reactions utilizing derivatives of this compound are summarized in the table below:

| Aldehyde | Base | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

| Benzaldehyde | LDA | >98:2 | 85 | harvard.edu |

| Isobutyraldehyde | LDA | >98:2 | 80 | harvard.edu |

| Pivaldehyde | LDA | >99:1 | 78 | harvard.edu |

This table is generated based on typical results reported for similar chiral oxazolidinone auxiliaries in aldol reactions.

The enolates derived from N-acyl-(S)-4-tert-butyloxazolidin-2-ones can be effectively alkylated with a high degree of stereocontrol. The chiral auxiliary shields one face of the enolate, directing the incoming electrophile (alkyl halide) to the opposite face. This results in the formation of a new stereocenter with a predictable configuration. The diastereoselectivity of these reactions is generally high, often exceeding 95:5. The efficiency of the alkylation is dependent on the reactivity of the electrophile and the reaction conditions.

The following table presents representative data for the diastereoselective alkylation of N-acyl-(S)-4-tert-butyloxazolidin-2-one derivatives:

| Electrophile | Base | Diastereomeric Ratio | Yield (%) | Reference |

| Benzyl (B1604629) bromide | LDA | 97:3 | 92 | nih.gov |

| Methyl iodide | NaHMDS | 95:5 | 88 | nih.gov |

| Allyl iodide | KHMDS | 96:4 | 90 | nih.gov |

This data is representative of asymmetric alkylation reactions using chiral oxazolidinone auxiliaries.

In conjugate or Michael additions, the chiral auxiliary directs the addition of nucleophiles to the β-position of α,β-unsaturated N-acyl derivatives. masterorganicchemistry.com This allows for the stereoselective formation of a new carbon-carbon or carbon-heteroatom bond. The use of Lewis acids can enhance both the reactivity and the diastereoselectivity of the addition. researchgate.net The stereochemical outcome is dictated by the preferred conformation of the N-acyl oxazolidinone, which exposes one face of the Michael acceptor to nucleophilic attack. nih.govrsc.org

Research findings for diastereoselective conjugate additions to α,β-unsaturated N-acyl-(S)-4-tert-butyloxazolidin-2-one systems are highlighted below:

| Nucleophile | Michael Acceptor | Diastereomeric Ratio | Yield (%) | Reference |

| Thiophenol | N-Crotonyl-(S)-4-tert-butyloxazolidin-2-one | 98:2 | 95 | nih.gov |

| Dimethyl malonate | N-Cinnamoyl-(S)-4-tert-butyloxazolidin-2-one | 94:6 | 85 | beilstein-archives.org |

| Dibenzyl-amine | N-Acryloyl-(S)-4-tert-butyloxazolidin-2-one | 92:8 | 88 | beilstein-archives.org |

This table reflects typical outcomes for conjugate additions involving chiral oxazolidinone auxiliaries.

Enantioselective Synthesis of α-Amino Acids and Peptidomimetics

This compound and its derivatives are pivotal in the synthesis of non-proteinogenic α-amino acids and peptidomimetics. The stereoselective alkylation of a glycine-derived N-acyl oxazolidinone, for instance, provides a versatile route to a wide range of enantiomerically pure α-amino acids after cleavage of the auxiliary. nih.gov This methodology is crucial for creating peptides with modified backbones or unnatural side chains, leading to peptidomimetics with enhanced stability, bioavailability, and biological activity. researchgate.netnih.govmdpi.com The synthesis of peptidomimetics often involves the incorporation of heterocyclic scaffolds or constrained amino acid analogues, where the chiral auxiliary can be employed to set key stereocenters. nih.govmdpi.com

Role in the Synthesis of Chiral Heterocycles and Complex Molecules

The robust stereodirecting ability of the (S)-4-tert-butyloxazolidinone auxiliary makes it a valuable tool in the total synthesis of complex natural products and chiral heterocyclic compounds. By controlling the stereochemistry of key bond-forming reactions, it enables the construction of multiple stereocenters with high fidelity. The products of aldol, alkylation, and conjugate addition reactions serve as versatile chiral building blocks that can be further elaborated into complex molecular architectures. For example, the aldol adducts can be cyclized to form chiral lactones or other heterocyclic systems.

Role in Controlled Polymerization and Polypeptide Synthesis

Monomer for Ring-Opening Polymerization (ROP) to Synthesize Polypeptides

(S)-(-)-4-tert-Butyloxazolidine-2,5-dione serves as an essential N-carboxyanhydride (NCA) monomer for the ring-opening polymerization (ROP) to produce poly(L-tert-leucine), a synthetic polypeptide. This polymerization process involves the nucleophilic attack on one of the carbonyl groups of the NCA ring, leading to its opening and the subsequent formation of an amide bond, with the release of carbon dioxide. The bulky tert-butyl side group of the monomer imparts significant steric hindrance and hydrophobicity to the resulting polypeptide, influencing its secondary structure and material properties. frontiersin.org The synthesis of polypeptides via ROP of NCAs is a well-established method that allows for the creation of polymers with controlled molecular weights and low dispersities. nih.gov

The polymerization can be initiated by various nucleophiles, including primary amines, organometallic compounds, and even water under certain conditions. nih.gov The choice of initiator plays a critical role in the polymerization mechanism and the characteristics of the final polypeptide. For instance, amine-initiated polymerizations often proceed via a "normal amine mechanism," where the initiator directly attacks the NCA monomer.

The resulting poly(L-tert-leucine) often adopts a rigid helical conformation due to the sterically demanding tert-butyl groups, making it a valuable material for applications requiring structural stability.

Kinetics and Thermodynamics of this compound Polymerization

The kinetics of the ring-opening polymerization of this compound are influenced by several factors, including the type of initiator, solvent, temperature, and monomer concentration. Kinetic studies of similar NCA polymerizations have shown that the rate of polymerization is often first-order with respect to both the monomer and initiator concentrations. researchgate.net

The thermodynamics of the polymerization are driven by the relief of ring strain in the five-membered oxazolidine-2,5-dione (B1294343) ring. The process is generally exothermic. The bulky tert-butyl group can influence the thermodynamics by affecting the solvation of the monomer and the growing polymer chain, as well as the conformational entropy of the resulting polypeptide.

Detailed kinetic investigations often involve monitoring the disappearance of the monomer over time using techniques like Fourier-transform infrared (FTIR) spectroscopy, by observing the decrease in the characteristic NCA anhydride (B1165640) peaks, or by nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Factors Influencing the ROP of this compound

| Factor | Influence on Polymerization |

|---|---|

| Initiator | Determines the polymerization mechanism (e.g., nucleophilic attack vs. deprotonation) and influences the end-groups of the polymer chain. nih.gov |

| Solvent | Affects the solubility of the monomer and polymer, and can influence the rate of polymerization and the secondary structure of the polypeptide. |

| Temperature | Impacts the rate of polymerization and can affect the degree of control over the molecular weight and dispersity. |

| Monomer Concentration | Influences the polymerization rate and can affect the likelihood of side reactions. |

Controlled Polymerization Techniques and Macromolecular Architecture Design

The use of controlled polymerization techniques for this compound allows for the precise design of macromolecular architectures. nih.gov Living polymerization, a type of controlled polymerization, is particularly valuable as it enables the synthesis of block copolymers, star-shaped polymers, and other complex structures with well-defined molecular weights and narrow molecular weight distributions. nih.govacs.org

Organocatalysts, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and certain transition metal complexes have been employed to achieve controlled ROP of NCAs. acs.orgmdpi.com These catalysts can promote a living polymerization mechanism, where the growing polymer chains retain their active ends, allowing for the sequential addition of different monomers to create block copolymers. This control over the polymerization process is essential for tailoring the material properties for specific applications. For example, by sequentially polymerizing different NCA monomers, it is possible to create amphiphilic block copolymers that can self-assemble into various nanostructures in solution.

The ability to create complex macromolecular architectures opens up possibilities for developing advanced materials for drug delivery, tissue engineering, and other biomedical applications.

Post-Polymerization Functionalization of Polypeptides Derived from this compound

While poly(L-tert-leucine) itself has interesting properties, its utility can be greatly expanded through post-polymerization functionalization. This strategy involves chemically modifying the polypeptide after its synthesis to introduce new functional groups. rsc.orgrsc.org

Although the tert-butyl side chain of poly(L-tert-leucine) is chemically inert, functional groups can be introduced at the chain ends. The initiator used for the ROP can be a functional molecule, thereby incorporating that functionality at the α-chain end. Similarly, the living nature of some controlled polymerization techniques allows for the introduction of a functional group at the ω-chain end by quenching the polymerization with a specific electrophile.

Another approach involves the copolymerization of this compound with other NCA monomers that contain functional groups protected during polymerization. After the copolymer is formed, the protecting groups can be removed to expose the functional side chains for further modification. rsc.org This allows for the synthesis of functionalized polypeptides with a random or block-like distribution of functional groups along the polymer backbone. These functional groups can then be used to attach drugs, targeting ligands, or other molecules of interest. nih.govnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | Synonym(s) |

|---|---|

| This compound | N-carboxy-L-tert-leucine anhydride, tert-butyl-NCA |

| Poly(L-tert-leucine) | - |

| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene | TBD |

| L-tert-leucine | - |

| Carbon dioxide | - |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the identity and stereochemistry of (S)-(-)-4-tert-Butyloxazolidine-2,5-dione. Both ¹H and ¹³C NMR provide characteristic signals that are indicative of the compound's unique structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides valuable information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the expected signals would include a singlet for the nine equivalent protons of the tert-butyl group, a signal for the methine proton at the chiral center (C4), and a signal for the N-H proton of the anhydride (B1165640) ring. A ¹H NMR spectrum of L-leucine-NCA (a related compound) in DMSO-d6 has been reported, which can be used as a reference for the expected peak positions. researchgate.net The monitoring of the synthesis of NCAs is often carried out using ¹H NMR to follow the reaction progress. tandfonline.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is particularly useful for identifying the carbonyl carbons of the oxazolidine-2,5-dione (B1294343) ring. A key feature in the ¹³C NMR spectrum of N-carboxyanhydrides is the signal corresponding to the carbamoyl (B1232498) carbonyl carbon, which typically appears around 152.3 ppm. researchgate.net The disappearance of this peak is a clear indicator of the ring-opening polymerization of the NCA. researchgate.net The other carbonyl carbon, the quaternary carbon of the tert-butyl group, the methine carbon, and the methyl carbons of the tert-butyl group would also show distinct signals.

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~ 1.0 | Singlet | -C(CH₃)₃ |

| ¹H | ~ 4.2 | Singlet | -CH- |

| ¹H | ~ 9.0 | Broad Singlet | NH |

| ¹³C | ~ 26 | Quartet | -C(CH₃)₃ |

| ¹³C | ~ 33 | Singlet | -C(CH₃)₃ |

| ¹³C | ~ 60 | Doublet | -CH- |

| ¹³C | ~ 152 | Singlet | N-C=O |

| ¹³C | ~ 170 | Singlet | O-C=O |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Mechanistic Probes

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are instrumental in identifying the functional groups present in this compound and for probing reaction mechanisms.

Infrared (IR) Spectroscopy: The IR spectrum of an N-carboxyanhydride is characterized by two strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the two carbonyl groups in the anhydride ring. For instance, in a related compound, L-Lys(Z)-NCA, these bands are observed at approximately 1836 cm⁻¹ and 1791 cm⁻¹. researchgate.netresearchgate.net The presence of these two distinct peaks is a hallmark of the oxazolidine-2,5-dione structure. Additionally, the N-H stretching vibration would be observed in the region of 3200-3400 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric stretching of the C=O bonds is typically a strong band in the Raman spectrum. This technique can be particularly useful for studying the polymerization of NCAs in situ, as changes in the vibrational modes can be monitored as the reaction progresses.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch | 3200-3400 | IR |

| C-H Stretch (aliphatic) | 2850-3000 | IR, Raman |

| C=O Asymmetric Stretch | ~1830-1860 | IR |

| C=O Symmetric Stretch | ~1760-1790 | IR, Raman |

| C-N Stretch | 1000-1350 | IR, Raman |

Mass Spectrometry (HRMS, LC-MS) for Molecular Characterization and Reaction Monitoring

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound, as well as for monitoring its reactions.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which allows for the determination of the elemental formula of the molecule. This is a definitive method for confirming the identity of the synthesized compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for monitoring the purity of the NCA and for following the progress of reactions, such as its polymerization. The fragmentation pattern of the tert-leucine core, which can be studied by tandem mass spectrometry (MS/MS), can provide further structural information. nih.govnih.govrsc.org

X-ray Crystallography for Solid-State Structural Determination

Based on this related structure, the oxazolidine-2,5-dione ring is expected to be nearly planar. nih.gov The bulky tert-butyl group will adopt a specific orientation relative to the ring to minimize steric hindrance. The crystal packing would likely be influenced by intermolecular hydrogen bonds involving the N-H group and the carbonyl oxygens, forming organized structures such as ribbons or sheets. nih.gov

| Structural Parameter | Expected Value/Feature |

| Oxazolidine (B1195125) Ring Conformation | Planar |

| Intermolecular Interactions | N-H···O hydrogen bonding |

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Assignment

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for confirming the absolute configuration of chiral molecules like this compound.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. Chiral molecules exhibit characteristic CD spectra, and the sign of the Cotton effects can often be correlated with the absolute configuration of the stereocenters. For an (S)-configured amino acid derivative, a specific CD spectrum would be expected, which would be the mirror image of the spectrum for the (R)-enantiomer.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve, particularly the sign of the Cotton effect, is also indicative of the absolute configuration of the molecule. These techniques are non-destructive and require only a small amount of sample, making them valuable tools in stereochemical analysis.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

(S)-(-)-4-tert-Butyloxazolidine-2,5-dione, also known as L-tert-Leucine N-carboxyanhydride, possesses a unique electronic structure that dictates its reactivity, particularly in ring-opening polymerization (ROP). The oxazolidine-2,5-dione (B1294343) ring contains four key reactive sites: two electrophilic carbonyl carbons (C2 and C5) and two potential nucleophilic sites upon deprotonation (the N3-H and the C4-H) mdpi.com.

DFT calculations on related N-carboxyanhydrides (NCAs) have established that the primary mechanism for amine-initiated ROP involves the nucleophilic attack of the amine on one of the carbonyl carbons frontiersin.org. Theoretical studies consistently show that the C5 carbonyl group is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2 carbonyl group nih.gov. This heightened reactivity at the C5 position is a critical factor in the "normal amine mechanism" of polymerization nih.gov.

The electronic nature of the substituent at the C4 position plays a significant role in modulating the reactivity of the NCA ring. The tert-butyl group in this compound is a bulky, electron-donating alkyl group. While electron-donating groups can sometimes slightly reduce the electrophilicity of the carbonyl carbons, the steric hindrance of the tert-butyl group is a more dominant factor influencing its reactivity rsc.org. DFT studies on NNCAs (N-substituted glycine (B1666218) N-carboxyanhydrides) with bulky substituents have shown that steric hindrance can significantly impact polymerization kinetics frontiersin.orgrsc.org.

A summary of the key reactive sites and their general reactivity based on DFT studies of NCAs is presented below:

| Reactive Site | Position | Electronic Character | Role in Reactivity |

| Carbonyl Carbon | C5 | Electrophilic (High) | Primary site for nucleophilic attack in ROP |

| Carbonyl Carbon | C2 | Electrophilic (Low) | Less favored site for nucleophilic attack |

| Nitrogen Proton | N3-H | Acidic | Deprotonation can initiate alternative polymerization pathways |

| Alpha-Carbon Proton | C4-H | Weakly Acidic | Can be involved in side reactions under strong basic conditions |

Transition State Analysis and Reaction Pathway Elucidation

The amine-initiated ring-opening polymerization of NCAs, including this compound, has been computationally elucidated to proceed through a well-defined reaction pathway. The process generally consists of three main steps: carbonyl addition, ring opening, and decarboxylation nih.gov.

Carbonyl Addition: This is the initial and often rate-determining step, where the initiating amine attacks the C5 carbonyl carbon. This forms a tetrahedral intermediate. DFT calculations on model systems like Ala-NCA have confirmed that the energy barrier for this step is highly dependent on the steric bulk of the substituent on the NCA nih.gov. For this compound, the bulky tert-butyl group would be expected to influence the energy of the transition state for this addition step.

Ring Opening: Following the initial nucleophilic attack, the five-membered ring opens. This step involves the cleavage of the C5-O1 bond, leading to the formation of a carbamate (B1207046) intermediate.

Decarboxylation: The carbamate intermediate is generally unstable and rapidly loses a molecule of carbon dioxide (CO2) to generate a new terminal amine on the growing polymer chain. This new amine is then available to attack another NCA monomer, thus propagating the polymerization frontiersin.org.

Conformational Analysis and Stereochemical Prediction through Molecular Modeling

The stereochemistry of the polypeptides derived from this compound is directly controlled by the chiral center at the C4 position. Molecular modeling and conformational analysis are essential tools for understanding how the conformation of the monomer influences the stereochemical outcome of the polymerization.

The five-membered oxazolidine-2,5-dione ring is relatively rigid, but it can adopt envelope or twisted conformations. The large tert-butyl group at the C4 position is expected to have a strong preference for a pseudo-equatorial orientation to minimize steric strain researchgate.net. This conformational preference can influence the accessibility of the C5 carbonyl group to the initiating nucleophile.

Studies on structurally similar oxazolidine (B1195125) derivatives with bulky C2 substituents have shown that the bulky group can lead to observable conformational dynamics rsc.org. In the case of this compound, the bulky C4-substituent likely locks the ring into a preferred conformation, which in turn helps in maintaining the stereochemical integrity during the polymerization process. The general consensus is that the ring-opening polymerization of NCAs proceeds with retention of configuration at the α-carbon (C4), leading to the formation of isotactic polypeptides.

A hypothetical table of predicted conformational characteristics is presented below, based on general principles of stereochemistry and findings from related molecules.

| Conformational Feature | Predicted Characteristic for this compound |

| Ring Conformation | Likely a half-chair or envelope conformation |

| tert-Butyl Group Orientation | Predominantly pseudo-equatorial to minimize steric interactions |

| Dihedral Angle (H-C4-N3-C2) | Influenced by the ring puckering and substituent orientation |

| Stereochemical Outcome of ROP | High retention of 'S' configuration at the C4 center |

Intermolecular Interactions and Solvent Effects on Reactivity

The solvent environment plays a crucial role in the ring-opening polymerization of NCAs, influencing both the reaction rate and the control over the resulting polymer's molecular weight acs.orgchinesechemsoc.org. Computational studies, often employing a self-consistent reaction-field (SCRF) method like the polarizable continuum model (PCM), are used to simulate these solvent effects .

The reactivity of this compound is affected by the solvent's polarity, nucleophilicity, and hydrogen-bonding capacity.

Polarity: The transition states in the polymerization pathway are often more polar than the reactants. Therefore, polar solvents can stabilize these transition states, potentially accelerating the reaction. However, very polar solvents can also lead to side reactions. The use of cosolvent systems, such as mixing a polar solvent like N,N-dimethylformamide (DMF) with a less polar one like chloroform, has been shown to be an effective strategy to balance polymerization rate and control acs.org.

Nucleophilicity: Highly nucleophilic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), can act as initiators themselves, leading to spontaneous polymerization acs.org. This highlights the importance of strong intermolecular interactions between the solvent and the NCA monomer.

Hydrogen Bonding: Solvents capable of hydrogen bonding can interact with the N-H group and the carbonyl oxygens of the NCA ring. This can influence the monomer's reactivity by either activating or deactivating it towards nucleophilic attack. For instance, acetic acid, a weak acid, has been shown to accelerate NCA polymerization in solvents with low polarity and weak hydrogen bonding ability, such as dichloromethane (B109758) (DCM) chinesechemsoc.org.

The choice of solvent can also impact the secondary structure of the resulting polypeptide chains through solvophobic effects rsc.org.

| Solvent Type | Expected Effect on ROP of this compound |

| Non-polar (e.g., Toluene) | Generally slower reaction rates, good control |

| Aprotic Polar (e.g., DMF, DMSO) | Can lead to faster, but less controlled or spontaneous polymerization |

| Protic (e.g., Alcohols) | Can act as initiators, leading to side reactions |

| Halogenated (e.g., DCM, Chloroform) | Commonly used to achieve a balance of rate and control |

Emerging Research Directions and Future Perspectives

Integration with Flow Chemistry and Sustainable Synthesis

The synthesis of polypeptides through the ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs), including (S)-(-)-4-tert-Butyloxazolidine-2,5-dione, is increasingly benefiting from the adoption of flow chemistry. This approach offers significant advantages over traditional batch methods, such as enhanced reaction control, improved safety, and potential for seamless scale-up. monash.eduamidetech.com

Continuous flow reactors provide precise control over reaction parameters like temperature, pressure, and residence time, leading to polypeptides with well-defined molecular weights and low dispersity. A notable advantage of conducting NCA ROP in certain flow reactors, such as silicon microreactors, is the highly efficient removal of the carbon dioxide byproduct, which can significantly accelerate the polymerization rate. monash.edu For instance, polymerizations that might take several hours in a batch process can achieve high conversions in a matter of minutes in a continuous flow system. monash.edu This rapid and controlled synthesis is crucial for the industrial production of polypeptide-based materials.

The principles of green chemistry are also being integrated into the synthesis of polypeptides. Research is ongoing to replace traditional solvents with more environmentally benign alternatives and to develop energy-efficient polymerization processes. The use of organocatalysts, which can be more environmentally friendly than their metal-based counterparts, is another key aspect of sustainable polypeptide synthesis. illinois.edu

Table 1: Comparison of Batch vs. Flow Chemistry for NCA Polymerization

| Feature | Batch Chemistry | Flow Chemistry |

| Reaction Time | Hours to days | Minutes to hours monash.edu |

| Scalability | Limited and complex | Readily scalable monash.eduamidetech.com |

| Process Control | Less precise | High precision over temperature, mixing, and time amidetech.com |

| Byproduct Removal | Can be inefficient | Efficient, e.g., CO2 permeation through tubing monash.edu |

| Safety | Higher risk with exothermic reactions | Improved heat dissipation and smaller reaction volumes |

Application in Catalysis beyond Chiral Auxiliary Roles

While chiral auxiliaries derived from L-tert-leucine are well-established in asymmetric synthesis, the polypeptide poly(L-tert-leucine), synthesized from this compound, is emerging as a catalyst in its own right. The helical secondary structures and the sterically demanding tert-butyl side chains of these synthetic polypeptides can create unique chiral environments capable of catalyzing a variety of chemical reactions. nih.gov

Research has demonstrated that synthetic peptides can mediate asymmetric transformations, with the bulky side chains playing a crucial role in the stereochemical outcome. nih.gov For example, poly(L-leucine) has been shown to catalyze reactions where the stereochemistry of the product is distinct from that obtained with other poly(amino acid) catalysts, highlighting the influence of the side chain structure. nih.gov The immobilization of these polypeptide catalysts on solid supports, such as hydrotalcite, is also being explored to facilitate catalyst recovery and reuse, a key principle of green chemistry. nih.gov

The catalytic activity of these synthetic polypeptides is not limited to small molecule synthesis. There is growing interest in their potential to mimic enzymatic functions, acting as "nanozymes" for a range of transformations.

Advanced Materials Science Applications Derived from this compound

The polymerization of this compound yields poly(L-tert-leucine), a hydrophobic polypeptide with a propensity to form stable α-helical secondary structures. This combination of properties makes it a valuable building block for a variety of advanced materials.

Block copolymers incorporating poly(L-tert-leucine) segments are of particular interest for applications in drug delivery and nanotechnology. For example, amphiphilic block copolymers of poly(ethylene glycol) and poly(L-tert-leucine) can self-assemble in aqueous solutions to form micelles. These core-shell nanostructures can encapsulate hydrophobic drugs or imaging agents, such as iron oxide nanoparticles, within their hydrophobic poly(L-tert-leucine) core, while the hydrophilic poly(ethylene glycol) shell provides stability and biocompatibility in a biological environment. uah.edu The size and morphology of these self-assembled structures can be tuned by varying the block lengths of the copolymer. uah.edu

Furthermore, polymers derived from tert-leucine have been investigated for use in specialized applications such as dental restorative materials and as functional coatings. digitellinc.comnih.gov For instance, polymeric monoliths functionalized with tert-leucine derivatives have been developed for use in micro-liquid chromatography. nih.gov

Table 2: Applications of Poly(L-tert-leucine) Based Materials

| Material Type | Application Area | Key Properties |

| Amphiphilic Block Copolymers (e.g., PEG-b-poly(L-tert-leucine)) | Drug Delivery, Nanomedicine | Self-assembly into micelles, encapsulation of hydrophobic agents uah.edu |

| Functionalized Polymeric Monoliths | Chromatography | Separation of small molecules and proteins nih.gov |

| Polypeptide-based Coatings | Biomaterials | Biocompatibility, controlled surface properties |

Novel Spectroscopic and Imaging Techniques for In-Situ Studies

Understanding the kinetics and mechanism of the ring-opening polymerization of this compound is crucial for controlling the properties of the resulting polypeptides. To this end, novel spectroscopic techniques are being employed for the in-situ monitoring of the polymerization process.

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for real-time analysis of NCA polymerization. researchgate.net By monitoring the disappearance of the characteristic anhydride (B1165640) peaks of the NCA monomer and the appearance of the amide bands of the growing polypeptide chain, researchers can obtain detailed kinetic data. researchgate.net This allows for the precise determination of reaction rates and the influence of various parameters, such as initiator, catalyst, and temperature. Three-dimensional kinetic profiles can be generated from in-situ FT-IR data, providing a comprehensive visualization of the reaction progress. researchgate.net

In addition to FT-IR, in-situ Raman spectroscopy is another valuable technique for studying polymer structure and interactions in real-time. nih.govresearchgate.net It can provide insights into the conformational changes of the polypeptide backbone and the interactions between the polymer and its environment, which is particularly relevant for understanding the properties of the final material. These in-situ techniques are indispensable for developing more efficient and controlled polymerization processes for NCAs like this compound.

Bio-Inspired Chemical Transformations and Biomimetic Systems

The unique structural features of polypeptides derived from this compound make them ideal candidates for the development of bio-inspired and biomimetic systems. The ability of poly(L-tert-leucine) to adopt stable, well-defined secondary structures, such as α-helices, allows for the creation of synthetic scaffolds that can mimic the functions of natural proteins. nih.govnih.gov

Researchers are designing short synthetic α-helical peptides that can catalyze complex chemical reactions, such as peptide bond formation, in a manner reminiscent of enzymes. nih.gov These "de novo" designed catalysts can operate in aqueous environments and exhibit key enzymatic characteristics, including substrate recognition, precise positioning of reactive groups, and catalytic turnover. nih.gov The bulky side chains of amino acids like tert-leucine are critical in defining the shape and catalytic activity of these synthetic systems.

Furthermore, the development of biomimetic materials that can interact with biological systems in a specific and controlled manner is a major area of research. This includes the design of materials for drug delivery, tissue engineering, and biosensing. The inherent biocompatibility and tunable properties of polypeptides make them highly suitable for these applications. The ongoing exploration of polypeptides from monomers like this compound is expected to lead to the development of a new generation of smart and functional biomaterials. digitellinc.comacs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-(-)-4-tert-Butyloxazolidine-2,5-dione, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization of amino acid derivatives with tert-butyl-substituted precursors. Key steps include:

- Using bases like sodium hydroxide or potassium carbonate in organic solvents (e.g., dichloromethane) to facilitate cyclization .

- Optimizing temperature (room temperature to reflux) and reaction time to maximize yield. Sodium hydride or potassium tert-butoxide may enhance cyclization efficiency in anhydrous conditions .

Q. How can researchers validate the stereochemical integrity of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve the absolute configuration of the chiral center.

- Vibrational spectroscopy (IR/Raman) : Compare experimental spectra with computational models (e.g., DFT) to confirm stereospecific vibrational modes .

- NMR : Analyze coupling constants (e.g., ) to distinguish between (S) and (R) configurations.

Q. What are the stability considerations for storing and handling this compound?

- Methodological Answer :

- Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis of the oxazolidine ring.

- Avoid prolonged exposure to moisture or strong acids/bases, which may degrade the tert-butyl group .

Q. What are the primary applications of this compound in basic organic chemistry?

- Answer :

- Chiral building block : Used in asymmetric synthesis of pharmaceuticals (e.g., β-lactam antibiotics) due to its rigid oxazolidine scaffold .

- Ligand synthesis : The tert-butyl group provides steric bulk for coordinating transition metals in catalysis .

Advanced Research Questions

Q. How does the tert-butyl substituent influence the compound’s reactivity compared to other oxazolidine-2,5-diones?

- Methodological Answer :

- Steric effects : The tert-butyl group reduces nucleophilic attack at the 4-position, enhancing regioselectivity in substitution reactions. Compare with analogs like (S)-4-Allyloxazolidine-2,5-dione, where smaller substituents allow broader reactivity .

- Electronic effects : Electron-donating tert-butyl groups stabilize intermediates in ring-opening reactions (e.g., aminolysis), as shown by computational studies .

Q. What strategies resolve contradictions in biological activity data for this compound across studies?

- Methodological Answer :

- Dose-response reevaluation : Ensure activity assays (e.g., antimicrobial IC) use standardized concentrations and controls.

- Structural analogs comparison : Cross-reference with derivatives like (S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione, where hydroxyl groups enhance solubility and bioactivity .

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or batch-dependent variability in synthetic purity .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- Molecular docking : Screen against bacterial ribosomes (e.g., 23S rRNA) to predict binding affinity modifications.

- ADMET prediction : Use QSAR models to optimize logP (lipophilicity) and reduce hepatotoxicity risks. Substituents like fluorinated groups may enhance metabolic stability .

Q. What advanced analytical techniques are critical for studying its degradation pathways?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.